molecular formula C14H22O2 B1347061 1,1'-Ethynylenedicyclohexanol CAS No. 78-54-6

1,1'-Ethynylenedicyclohexanol

Cat. No.: B1347061
CAS No.: 78-54-6
M. Wt: 222.32 g/mol
InChI Key: YMAIXWWPLZFJLA-UHFFFAOYSA-N
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Description

1,1’-Ethynylenedicyclohexanol is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.32 g/mol It is characterized by the presence of two cyclohexanol groups connected by an ethynyl linkage

Preparation Methods

The synthesis of 1,1’-Ethynylenedicyclohexanol typically involves the reaction of cyclohexanone with acetylene in the presence of a strong base such as potassium hydroxide. The reaction is carried out in a methylcyclohexane solvent under controlled conditions. The process involves the following steps :

    Stage 1: Cyclohexanone and acetylene are reacted in a 30 L autoclave with potassium hydroxide and methylcyclohexane. The reaction is conducted at 30°C and an acetylene pressure of 0.04 MPa for 4 hours.

    Stage 2: The reaction mixture is treated with ion-exchanged water, and the resulting solid is separated and purified through multiple washing and filtration steps. The final product is obtained by drying under reduced pressure and distillation.

Chemical Reactions Analysis

1,1’-Ethynylenedicyclohexanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into diols or other reduced forms.

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-Ethynylenedicyclohexanol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1,1’-Ethynylenedicyclohexanol involves its interaction with specific molecular targets and pathways. The ethynyl linkage and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

1,1’-Ethynylenedicyclohexanol can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[2-(1-hydroxycyclohexyl)ethynyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c15-13(7-3-1-4-8-13)11-12-14(16)9-5-2-6-10-14/h15-16H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAIXWWPLZFJLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2(CCCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00228646
Record name Cyclohexanol, 1,1'-(1,2-ethynediyl)bis- (9CI)
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Molecular Weight

222.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78-54-6
Record name 1,1′-(1,2-Ethynediyl)bis[cyclohexanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78-54-6
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Record name 1,1'-Ethynylenedicyclohexanol
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Record name 1,1'-Ethynylenedicyclohexanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4321
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Record name Cyclohexanol, 1,1'-(1,2-ethynediyl)bis- (9CI)
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Record name 1,1'-Ethynylene-bis-cyclohexanol
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Record name 1,1'-ETHYNYLENEDICYCLOHEXANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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